

bimiralisib safety profile comparison other targeted therapies

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Compound Focus: Bimiralisib

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Bimiralisib at a Glance

Attribute	Description
Drug Name	Bimiralisib (formerly PQR309)
Developer	Torqur AG (formerly PIQUR Therapeutics AG)
Mechanism of Action	Balanced dual-acting, ATP-competitive pan-PI3K (α , β , γ , δ) and mTOR inhibitor [1] [2] [3].
Relevant Pathway	PI3K/Akt/mTOR signaling pathway, a key regulator of cell proliferation, growth, and survival, often dysregulated in cancer [4] [3].
Formulations	Oral capsules (for systemic use) and Topical gel (2%) for localized application [4] [1] [5].

Safety and Efficacy Profile Comparison

Therapy / Application	Efficacy Summary	Most Frequent Treatment-Emergent Adverse Events (TEAEs)	Serious / Grade ≥ 3 AEs & Key Limitations
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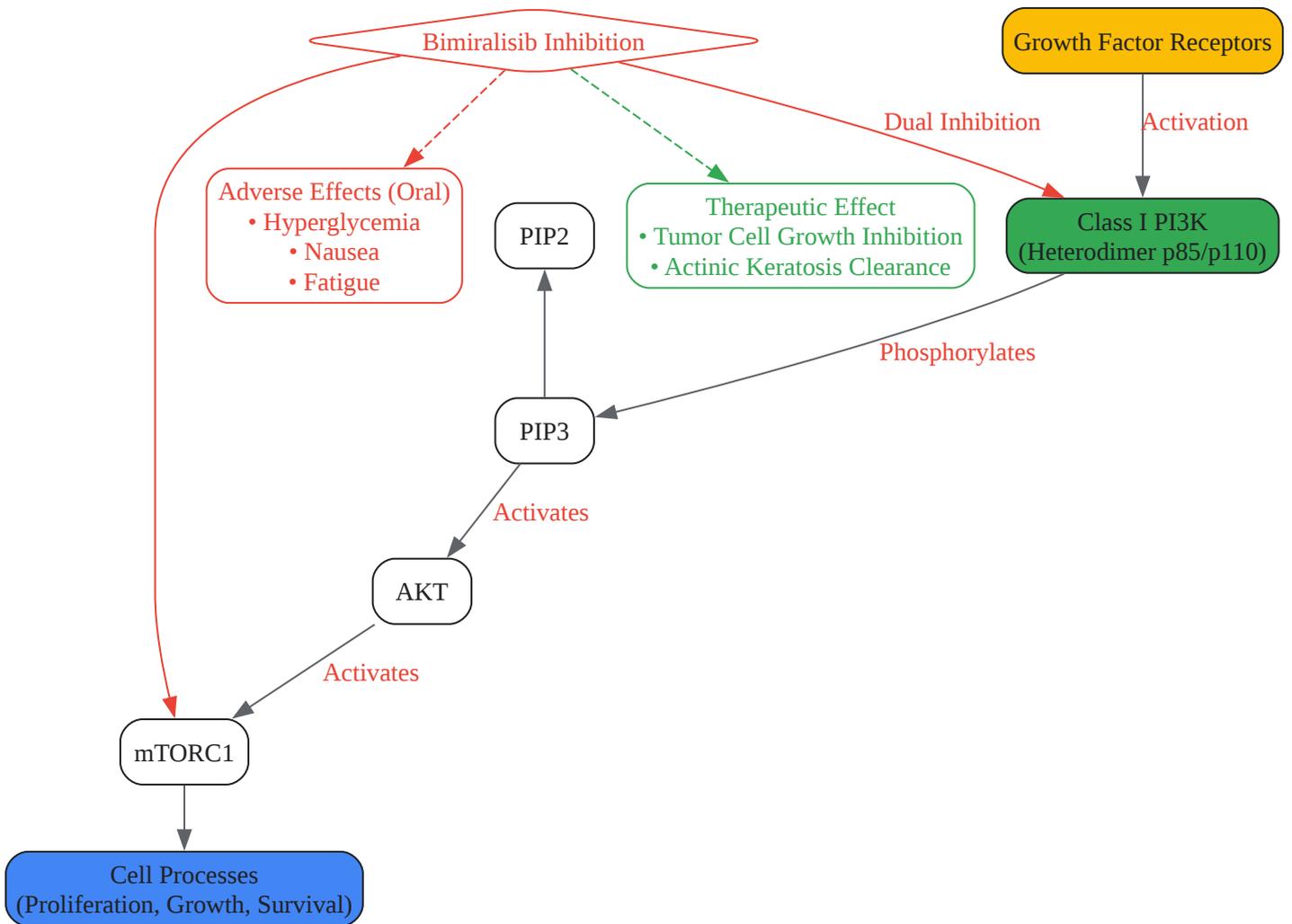
| **Bimiralisib (Topical Gel, 2%) Actinic Keratosis** [4] [5] [6] | Up to 92% clearance (Olsen grade 1 lesions); 71% in 4-week cohort achieved complete/partial clearance [5] [6]. | Primarily **mild (Grade 1), localized skin reactions** [4] [5] [6]. | Minimal; only four Grade 2 events reported, all resolved without intervention [5] [6]. | | **Bimiralisib (Oral) Advanced Solid Tumors** [1] [7] | One partial response in HNSCC patient; disease stabilization in others. Preclinical efficacy in models [1] [7]. | **Continuous Dosing:** Hyperglycemia (76.2%), nausea, fatigue [1] [7]. **Intermittent Dosing:** Nausea (56-62.5%) [1] [7]. | **Grade ≥ 3 Hyperglycemia:** 28.6% (continuous) vs. $\sim 12\%$ (intermittent). **DLT:** Grade 3 fatigue. Maximum Tolerated Dose (MTD) for continuous schedule was 80 mg [1] [7]. | | **Bimiralisib (Oral) Relapsed/Refractory Lymphoma** [2] | Modest efficacy: Overall Response Rate 14% (4% CR, 10% PR) in heavily pre-treated patients [2]. | Hyperglycemia, neutropenia, thrombocytopenia, diarrhea [2]. | **High Grade 3/4 AEs:** Hyperglycemia (24%), neutropenia (20%), thrombocytopenia (22%). **28% of patients discontinued** treatment due to toxicity [2]. | | **Other PI3K/mTOR Inhibitors (Context)** e.g., *Idelalisib, Copanlisib* [1] [3] | Approved for certain hematological malignancies [1] [3]. | Class-related: Immunotoxicity, infections, hepatotoxicity, cutaneous reactions, hyperglycemia [1] [3]. | **Significant toxicities** have led to the **withdrawal of some approved PI3K inhibitors** from the market due to dose-related toxicity and fatal adverse events [1] [3]. |

Mechanistic Basis for Safety Profiles

The stark contrast in safety between the oral and topical formulations of **bimiralisib** is directly linked to drug exposure and the role of the PI3K/mTOR pathway.

- **Oral Administration:** Systemic exposure leads to on-target inhibition of the PI3K/mTOR pathway in healthy organs. This pathway is crucial for metabolic functions, particularly glucose homeostasis, which explains the high incidence of **hyperglycemia** as a class-wide, on-target adverse event [1] [7] [3]. Other common AEs like nausea and fatigue are also consistent with the systemic effects of pathway inhibition.
- **Topical Administration:** The gel formulation is designed for localized action in the skin. It delivers the drug directly to the actinic keratosis lesions, **minimizing systemic absorption** and thereby avoiding the off-target metabolic toxicities seen with oral dosing [4] [5]. The adverse events are confined to the application site, resulting in a much more favorable safety profile.

The diagram below illustrates the core signaling pathway targeted by **bimiralisib** and the rationale behind its therapeutic and adverse effects.



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Key Experimental Protocols

For researchers, the methodologies from key cited studies are detailed below.

- Phase 2 Study of Topical **Bimiralisib** in Actinic Keratosis [5] [6]
 - **Study Design:** Randomized, multicenter, proof-of-concept Phase 2 trial.
 - **Participants:** 46 patients with AK on the face, scalp, and/or dorsal hands.
 - **Intervention:** Topical application of **bimiralisib** gel 2% once daily for either 2 weeks or 4 weeks. An optional 8-week extension phase was included for retreatment.
 - **Primary Endpoint:** Proportion of patients achieving an Investigator Global Assessment (IGA) score of 0 or 1 (complete or near-complete clearance).
 - **Safety Monitoring:** Assessment of local skin reactions and systemic adverse events, graded by severity (Grade 1-4).
- Phase 1 Study of Oral **Bimiralisib** in Advanced Solid Tumors [1] [7]
 - **Study Design:** Open-label, multi-center, non-randomized, dose-escalation Phase 1 trial.
 - **Participants:** Patients with advanced solid tumors for which no standard therapy was available.
 - **Intervention:** Oral **bimiralisib** administered on three schedules to determine the Maximum Tolerated Dose (MTD): 1) Continuous once-daily dosing; 2) Intermittent Schedule A (Days 1, 2 weekly); 3) Intermittent Schedule B (Days 1, 4 weekly). Treatment continued until disease progression or unacceptable toxicity.
 - **Primary Objective:** Determine the MTD and recommend a dosing schedule for future trials.
 - **Key Assessments:** Dose-Limiting Toxicities (DLTs) observed in the first cycle, pharmacokinetic (PK) profiling, and evaluation of treatment-emergent adverse events (graded by NCI-CTCAE criteria).

Key Takeaways for Drug Development Professionals

- **Formulation is Critical:** The development of a topical formulation successfully uncouples efficacy from systemic toxicity for a dermatological indication, representing a promising strategy for applying potent targeted therapies.
- **Schedule Optimization Mitigates Toxicity:** For systemic use, the exploration of **intermittent dosing schedules** (e.g., two days per week) demonstrated a **reduced incidence of high-grade hyperglycemia** compared to continuous dosing, while maintaining drug exposure within a biologically active range [1] [7]. This is a vital consideration for clinical trial design.
- **Class-Wide Challenges Persist with Oral Dosing:** The safety data for oral **bimiralisib** is consistent with the known profile of dual PI3K/mTOR inhibitors, highlighting the significant challenge of managing on-target, off-tissue toxicities in systemic applications [1] [3].

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